molecular formula C5H9N3O B2403692 2-(Azidomethyl)tetrahydrofuran CAS No. 181945-10-8

2-(Azidomethyl)tetrahydrofuran

Cat. No. B2403692
CAS RN: 181945-10-8
M. Wt: 127.147
InChI Key: BUAAYMXHYIEKND-UHFFFAOYSA-N
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Description

“2-(Azidomethyl)tetrahydrofuran” is a chemical compound that can be purchased from various suppliers . It has been used in the synthesis of carbopeptoids, which show a secondary structure similar to that of a tetrameric octameric peptide .


Synthesis Analysis

The synthesis of substituted tetrahydrofurans has been advanced over the period from 2005 to 2012 . A tandem synthesis of 2-quinazoline carboxylates using 2-(azidomethyl)phenyl isocyanides along with carbazates has been reported .


Molecular Structure Analysis

The molecular structure of “2-(Azidomethyl)tetrahydrofuran” can be analyzed through various spectral techniques such as MS, 1H-NMR, 13C-NMR, UV–visible, and FTIR .


Chemical Reactions Analysis

The chemical modification of hydroxyl-terminated polybutadiene (HTPB) was carried out through the bulk reaction between the HTPB double bonds and azide pendant groups . Other reactions include the Staudinger reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Azidomethyl)tetrahydrofuran” can be analyzed through techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .

Scientific Research Applications

Mechanism of Action

Target of Action

2-(Azidomethyl)oxolane, also known as 2-(Azidomethyl)tetrahydrofuran, is a compound that primarily targets the synthesis of oxazolines . Oxazolines are a privileged heterocycle with broad applications . , but also a versatile functional group in organic synthesis.

Mode of Action

The compound interacts with its targets through a mild catalytic process . This process complements the conventional oxazoline synthesis based on non-catalytic cyclization of β-hydroxy or unsaturated amides . It is also a new addition to the reactivity profile of oxetanes leading to heterocycles . In the presence of In (OTf) 3, various 3-amido oxetanes undergo smooth intramolecular cyclization to form the corresponding 2-oxazolines .

Biochemical Pathways

The biochemical pathways affected by 2-(Azidomethyl)oxolane involve the synthesis of oxazolines from oxetanes . This process provides rapid access to various natural products and antibacterial molecules . The development of efficient approaches for oxazoline synthesis has been a constant pursuit in organic synthesis .

Pharmacokinetics

The compound’s adme properties and their impact on bioavailability would be crucial for its potential use in medicinal chemistry and organic synthesis .

Result of Action

The result of the compound’s action is the efficient synthesis of oxazolines from oxetanes . This protocol provides rapid access to various natural products and antibacterial molecules . It also leads to the formation of some valuable oxazoline-based bidentate ligands .

Action Environment

The action environment can influence the compound’s action, efficacy, and stability. For instance, the process of synthesizing oxazolines from oxetanes requires moderate heating Therefore, temperature could be a significant environmental factor

Safety and Hazards

The safety data sheet for tetrahydrofuran, a related compound, indicates that it is highly flammable and harmful if swallowed. It causes serious eye irritation and may cause respiratory irritation. It is also suspected of causing cancer .

Future Directions

The exceptional reactivity of the azide group makes organic azides a highly versatile family of compounds in chemistry and the material sciences . The synthesis of a D-allo-5-(azidomethyl)tetrahydrofuran-2-carboxylate as an amino acid precursor is reported from D-ribose . This could open up new avenues for research and development in the field of chemistry and material sciences.

properties

IUPAC Name

2-(azidomethyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c6-8-7-4-5-2-1-3-9-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUAAYMXHYIEKND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azidomethyl)tetrahydrofuran

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